N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea
Description
Structure
3D Structure
Properties
CAS No. |
916074-14-1 |
|---|---|
Molecular Formula |
C7H9ClN4OS |
Molecular Weight |
232.69 g/mol |
IUPAC Name |
(4-chloro-6-ethoxypyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C7H9ClN4OS/c1-2-13-5-3-4(8)10-7(11-5)12-6(9)14/h3H,2H2,1H3,(H3,9,10,11,12,14) |
InChI Key |
PTFNVKBVCLOBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=N1)NC(=S)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea typically involves the reaction of 4-chloro-6-ethoxypyrimidine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Chloro Position
The 4-chloro group on the pyrimidine ring undergoes substitution under specific conditions. For example:
-
Reaction with amines : In ethanol with sodium ethoxide, the chloro group can be displaced by amines to form 4-amino derivatives .
-
Reactivity modulation : The electron-donating ethoxy group at position 6 reduces the electrophilicity of the chloro group, requiring harsher conditions (e.g., elevated temperatures or polar aprotic solvents) for substitution .
Thiourea Moiety Reactivity
The thiourea group (-NH-CS-NH2) participates in cyclization and condensation reactions:
Cyclization with α-Halocarbonyl Compounds
Reaction with α-bromoacetophenone in ethanol yields thiazolidine derivatives via intramolecular nucleophilic substitution (Scheme 1) :
Example :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| α-Bromoacetophenone | 1-(Pyrimidin-2-yl)-4-phenylthiazolidin-2-imine | 85% | Reflux, 6 hours |
Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
DMAD undergoes cyclocondensation with the thiourea group to form thiazine derivatives (Scheme 2) :
\text{Thiourea} + \text{DMAD} \xrightarrow{\text{CH}_2\text{Cl}_2, \text{PPh}_3}} \text{Methyl 2-benzamido-4-oxo-thiazine-6-carboxylate}
Key product :
Formation of Thiobarbituric Acid Derivatives
Reaction with malonic acid and acetyl chloride produces thiobarbituric acids (Scheme 3) :
Biological relevance : These derivatives exhibit anti-inflammatory and antimicrobial activities (MIC: 16–64 µg/mL against S. aureus) .
S-Alkylation and Coordination Chemistry
The thiourea sulfur acts as a nucleophile or ligand:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylisothiouronium salts .
-
Metal complexes : Forms stable complexes with Cu(II) and Co(II), characterized by shifts in IR ν(C=S) from 1250 cm⁻¹ to 1150–1100 cm⁻¹ upon coordination .
Synthetic Pathways and Key Intermediates
The compound is synthesized via:
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea and its derivatives have shown significant promise in medicinal chemistry, particularly for their antimicrobial , anti-inflammatory , and anticancer properties.
Antimicrobial Activity
Thiourea derivatives, including this compound, have been evaluated for their effectiveness against various bacterial strains. Studies indicate that thiourea compounds exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or function.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anti-inflammatory Properties
Research has demonstrated that thiourea derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. For instance, compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential for developing new anti-inflammatory agents based on this scaffold.
Anticancer Activity
The anticancer potential of thiourea derivatives is another area of active research. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Agricultural Applications
This compound also exhibits significant agricultural potential, particularly as a fungicide and herbicide .
Fungicidal Activity
Thiourea derivatives are known for their fungicidal properties against phytopathogens such as Pyricularia oryzae, the causative agent of rice blast disease. The effectiveness of these compounds can be attributed to their ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism .
| Application | Target Pathogen | Efficacy |
|---|---|---|
| Thiourea Derivative | Pyricularia oryzae | High |
| Thiourea Derivative | Drechslera oryzae | Moderate |
Herbicidal Activity
In addition to fungicides, certain thiourea derivatives have demonstrated herbicidal effects against common weeds, which could lead to their use as effective agricultural chemicals for weed management .
Material Science Applications
Beyond biological applications, this compound can serve as a precursor for synthesizing novel materials. Its ability to form metal complexes makes it valuable in coordination chemistry, potentially leading to applications in catalysis and sensor development .
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiourea moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Key Findings :
- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases lipophilicity compared to methoxy analogs, enhancing cellular uptake and persistence in biological systems .
- Positional Isomerism : Thiourea at position 2 (target compound) vs. position 5 (e.g., N-(4,6-diethoxy-5-pyrimidyl)thiourea) alters hydrogen-bonding patterns, affecting interactions with enzymes or receptors. For example, position 2 thiourea derivatives show stronger metal-chelation capacity due to proximity to the pyrimidine’s nitrogen atoms .
Physicochemical and Structural Properties
Crystallographic data (e.g., from ) reveal that ethoxy groups introduce greater conformational flexibility compared to methoxy, influencing packing efficiency and melting points. For example:
- This compound : Melting point ~160–165°C (predicted based on analogs).
- N-(4-Chloro-6-methoxypyrimidin-2-yl)thiourea : Melting point ~170–175°C due to tighter crystal packing .
The thiourea moiety forms intermolecular hydrogen bonds (N–H···S), stabilizing the solid-state structure and enhancing thermal stability .
Biological Activity
N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiourea derivatives have been extensively studied for their diverse biological effects, including anticancer, antiviral, and antibacterial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chloro-6-ethoxypyrimidine with thiourea under controlled conditions. Characterization is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Anticancer Activity
This compound has shown promising anticancer activity across various cancer cell lines. A study evaluating multiple thioureas reported that compounds with similar structures exhibited significant growth inhibition in cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) at concentrations around 10 µM. The percentage of proliferation inhibition varied, with some compounds showing over 60% inhibition in these cell lines .
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| Thiourea Derivative A | A549 | 15 | 70 |
| Thiourea Derivative B | HeLa | 12 | 65 |
Antiviral Activity
The antiviral potential of this compound has also been investigated. Although some thioureas have shown activity against viruses like the Murine norovirus and Chikungunya virus, specific studies on this compound indicate limited efficacy at subtoxic concentrations . Further research is required to elucidate its mechanism of action against viral targets.
Antibacterial Activity
Thioureas are known for their antibacterial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively. While specific data on this compound's antibacterial activity is sparse, its structural analogs have demonstrated significant activity against various bacterial strains, suggesting potential for further exploration in this area .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of this compound. Studies using NIH3T3 cell lines showed that several thioureas exhibited cytotoxic effects at higher concentrations, while some derivatives maintained non-toxic profiles at lower doses. This indicates a need for careful dose optimization in therapeutic applications .
Case Study 1: Anticancer Efficacy
In a comparative study involving various thioureas, this compound was tested alongside other derivatives against multiple cancer cell lines. Results indicated that while it exhibited moderate activity, its structural modifications could enhance efficacy. The study emphasized the importance of structural variations in optimizing anticancer properties .
A detailed investigation into the mechanism of action revealed that thioureas might exert their effects through multiple pathways, including apoptosis induction and cell cycle arrest. The specific pathways activated by this compound remain to be fully characterized but may involve interactions with key cellular proteins involved in tumor progression .
Q & A
Q. How can experimental design address conflicting data in bioactivity studies of this compound?
- Methodological Answer : Use replicated analysis (independent lab validation) and primary analysis (intent-to-treat vs. per-protocol comparisons) to resolve contradictions. For example, if cytotoxicity assays (MTT vs. trypan blue) yield divergent IC values, validate via flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What computational strategies model the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., dihydrofolate reductase). Optimize force fields (AMBER or CHARMM) to account for thiourea’s tautomerism. Validate with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability under physiological conditions .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Q. How can researchers scale up synthesis while preserving stereochemical integrity?
- Methodological Answer : Transition from batch to flow chemistry to control exothermic reactions. Use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess (>99%). For large-scale purification, replace column chromatography with fractional crystallization in a 2:1 ethanol/water mixture .
Q. What advanced analytical methods detect degradation products of This compound?
- Methodological Answer : Employ LC-MS/MS (Q-TOF) with positive ionization to identify trace impurities. For structural elucidation, use 2D NMR (HSQC, HMBC) to map H-C correlations in degradation byproducts like 4-hydroxy-6-ethoxypyrimidin-2-yl thiourea .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
